4-chloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
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Overview
Description
4-chloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound characterized by its multiple functional groups, including a chloro group, a trifluoromethyl group, a thiazole ring, and a piperidine ring. This compound is of interest in various scientific research fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the thiazole ring, followed by the introduction of the piperidine and chloro groups. One common synthetic route involves the reaction of 2-aminothiazole with chloroacetyl chloride to form a thiazolyl intermediate, which is then reacted with piperidine to introduce the piperidine ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products, often involving continuous flow chemistry to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The chloro group can be oxidized to form a chloro derivative.
Reduction: : The trifluoromethyl group can be reduced to form a trifluoromethyl derivative.
Substitution: : The thiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Chloro derivatives such as 4-chloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide oxide.
Reduction: : Trifluoromethyl derivatives such as this compound hydride.
Substitution: : Substituted thiazoles such as this compound amine.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic uses.
Medicine: : It may have applications in drug development, particularly in the treatment of diseases involving inflammation or infection.
Industry: : It can be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes involved in inflammatory responses, leading to the modulation of these pathways. The exact mechanism would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and structural features. Similar compounds include:
4-chloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide: : Lacks the trifluoromethyl group.
4-chloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-3-(fluoromethyl)benzenesulfonamide: : Has a fluoromethyl group instead of a trifluoromethyl group.
4-chloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide oxide: : Oxidized form of the compound.
These similar compounds may have different biological activities and properties due to the variations in their chemical structures.
Properties
IUPAC Name |
4-chloro-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClF3N3O2S2/c17-14-4-3-12(8-13(14)16(18,19)20)27(24,25)22-9-11-2-1-6-23(10-11)15-21-5-7-26-15/h3-5,7-8,11,22H,1-2,6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCONQQFWKUBNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CNS(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClF3N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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